2-Amino-4,6-dinitrobenzyl alcohol
Overview
Description
2-Amino-4,6-dinitrobenzyl alcohol is an organic compound with the molecular formula C7H7N3O5 It is a derivative of benzyl alcohol, characterized by the presence of amino and nitro groups at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nitration of 2-amino-4,6-dinitrotoluene, followed by oxidation to form the desired alcohol .
Industrial Production Methods: Industrial production methods for 2-Amino-4,6-dinitrobenzyl alcohol are not widely documented. the process generally involves large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-dinitrobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzaldehydes.
Reduction: Reduction reactions can convert the nitro groups to amino groups, forming polyamines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-amino-4,6-dinitrobenzaldehyde.
Reduction: Formation of 2,4,6-triaminobenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
2-Amino-4,6-dinitrobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dinitrobenzyl alcohol involves its interaction with specific molecular targets. The compound can undergo redox reactions, influencing various biochemical pathways. It may act on enzymes and proteins, altering their function and activity. The exact molecular targets and pathways are still under investigation, but its effects are primarily due to its redox properties and ability to form reactive intermediates .
Comparison with Similar Compounds
- 2-Amino-4,6-dinitrotoluene
- 4-Amino-2,6-dinitrotoluene
- 2,4,6-Trinitrotoluene (TNT)
Comparison: 2-Amino-4,6-dinitrobenzyl alcohol is unique due to the presence of both amino and nitro groups on the benzyl alcohol structure. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, while 2,4,6-Trinitrotoluene is primarily known for its explosive properties, this compound is more versatile in synthetic applications and research .
Properties
IUPAC Name |
(2-amino-4,6-dinitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c8-6-1-4(9(12)13)2-7(10(14)15)5(6)3-11/h1-2,11H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSMQOJOUHHVIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)CO)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945339 | |
Record name | (2-Amino-4,6-dinitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226711-13-3 | |
Record name | 2-Amino-4,6-dinitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226711133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Amino-4,6-dinitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-4,6-DINITROBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJH480S298 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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